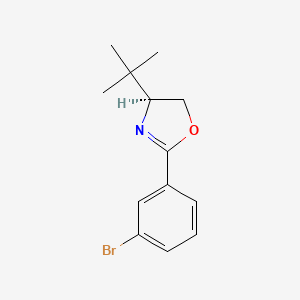

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

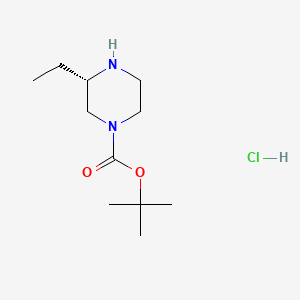

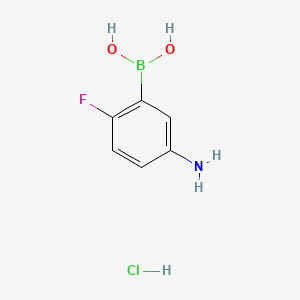

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the oxazole family of compounds, which are characterized by a five-membered ring containing two nitrogen atoms and two oxygen atoms. This compound has been used as a starting material in the synthesis of a variety of biologically active compounds, and has also been used to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of drugs on living organisms.

科学研究应用

Radical Cyclizations and Chiral Ligands

- The compound has been used in the synthesis of new N-coordinated dimethyl and di-n-butyl tin hydrides containing the oxazole moiety. These compounds are useful in radical cyclizations of acyclic dihalides, offering advantages such as higher stereomeric excess compared to commercially available hydrides and easy removal of tin by-products (Pianowski & Staliński, 2005).

Antimicrobial and Anti-Inflammatory Properties

- Derivatives of this compound, such as 2-(2-arylphenyl)benzoxazoles, have been synthesized and found to be selective ligands for cyclooxygenase-2 (COX-2), showing significant anti-inflammatory potency and COX-2 inhibition. These compounds also exhibit promising in vivo anti-inflammatory effects comparable to clinically used NSAIDs (Seth et al., 2014).

Catalytic Activities

- Half-sandwich cycloruthenated complexes derived from aryloxazolines, including those related to the (S)-2-(3-Bromophenyl) derivative, have been synthesized and characterized. These complexes demonstrate promising catalytic activity in nitroarene reduction, showcasing broad substrate compatibility and functional group tolerance (Jia et al., 2016).

Covalent Inhibition and Proteomic Profiling

- The related electrophilic moiety, 3-bromo-4,5-dihydroxazole, has been employed as a covalent inhibitor in chemoproteomic profiling, demonstrating its capability to selectively engage reactive cysteine residues in the human proteome. This highlights the potential of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole derivatives in drug discovery and proteomic research (Byun et al., 2023).

Antioxidant Activity

- Natural bromophenols, structurally related to (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole, isolated from marine red algae have shown significant antioxidant activity, suggesting that derivatives of this compound could also possess antioxidant properties (Li et al., 2011).

属性

IUPAC Name |

(4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYTWKXWVGPLIJ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716673 |

Source

|

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole | |

CAS RN |

1291790-28-7 |

Source

|

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)